molecular formula C15H14BNO3 B8187488 4-Benzyloxy-1H-indole-boronic acid

4-Benzyloxy-1H-indole-boronic acid

Cat. No.: B8187488
M. Wt: 267.09 g/mol
InChI Key: NMUVHXQAEGMSLP-UHFFFAOYSA-N
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Description

4-Benzyloxy-1H-indole-boronic acid and its pinacol ester (CAS 2379560-78-6) are specialized boronic acid derivatives that serve as valuable building blocks in organic synthesis and medicinal chemistry research . The molecular formula for the pinacol ester is C21H24BNO3, with a molecular weight of 349.24 g/mol . This compound is part of a class of organoboron reagents that are prized for their stability and versatile reactivity, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules . Boronic acids, in general, have gained significant importance in drug discovery, acting as key intermediates in the synthesis of potential therapeutic agents and as bioisosteres for carboxylic acids, which can improve the pharmacokinetic properties of drug candidates . The indole scaffold, modified with a benzyloxy group, is a common structural motif in many biologically active compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

(4-phenylmethoxy-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BNO3/c18-16(19)15-9-12-13(17-15)7-4-8-14(12)20-10-11-5-2-1-3-6-11/h1-9,17-19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUVHXQAEGMSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition
Boronic acids, including 4-Benzyloxy-1H-indole-boronic acid, are known for their ability to form reversible covalent bonds with enzymes, making them valuable as enzyme inhibitors. This property has been exploited in the development of drugs targeting various diseases, including cancer and diabetes. The unique structural features of boronic acids allow them to interact selectively with biological targets, enhancing their potential as therapeutic agents .

Cancer Therapy
Research indicates that boronic acids can serve as boron neutron capture agents in cancer therapy. This method involves the selective accumulation of boron-containing compounds in tumor cells, followed by neutron irradiation to induce cytotoxic effects specifically within the tumor . The application of this compound in this context is promising due to its structural compatibility with biological systems.

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block for the construction of complex indole derivatives. Its boronic acid functionality allows for cross-coupling reactions, particularly in Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds . This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.

Catalytic Applications
Boronic acids have also been utilized as catalysts in various organic reactions. For instance, they can facilitate reactions involving electrophiles and nucleophiles due to their ability to stabilize transition states through coordination with metal catalysts or other reagents . The incorporation of this compound into catalytic systems can enhance reaction yields and selectivity.

Case Study 1: Development of Enzyme Inhibitors

A study demonstrated the synthesis of enzyme inhibitors using boronic acids, including derivatives like this compound. These compounds showed significant activity against specific proteases involved in cancer progression, highlighting their potential as therapeutic agents .

Case Study 2: Synthesis of Indole Derivatives

In another study focusing on organic synthesis, researchers employed this compound in a Suzuki-Miyaura coupling reaction to produce complex indole derivatives. The reaction conditions were optimized to achieve high yields and purity, showcasing the compound's utility in synthesizing biologically active molecules .

Summary Table of Applications

Application AreaSpecific UsesExamples/Notes
Medicinal ChemistryEnzyme inhibitorsTargeting cancer and diabetes
Cancer TherapyBoron neutron capture agentsSelective tumor targeting
Organic SynthesisBuilding block for complex moleculesSuzuki-Miyaura coupling
Catalytic ApplicationsCatalysts for organic reactionsEnhanced yields and selectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on boronic acid derivatives with benzyloxy-substituted aromatic systems, including phenyl and indole scaffolds. Key analogs include (4-(Benzyloxy)phenyl)boronic acid (CAS 146631-00-7) and (3-(Benzyloxy)phenyl)boronic acid (CAS 156682-54-1), which share functional group motifs but differ in substitution patterns and core structures. Below is a detailed analysis:

Table 1: Physicochemical Properties

Property 4-Benzyloxy-1H-indole-boronic Acid* (4-(Benzyloxy)phenyl)boronic Acid (3-(Benzyloxy)phenyl)boronic Acid
Molecular Formula C₁₅H₁₄BNO₃ C₁₃H₁₃BO₃ C₁₃H₁₃BO₃
Molecular Weight ~283.1 g/mol 228.05 g/mol 228.05 g/mol
TPSA (Ų) ~70.2 (estimated) 52.5 52.5
LogP ~2.8 (estimated) 2.62 2.62
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 4 3 3

Key Differences

This may enhance binding affinity in biological systems . Substitution at the 4-position on the indole ring may sterically hinder boronic acid reactivity compared to para-substituted phenyl derivatives .

Biological Properties :

  • (4-(Benzyloxy)phenyl)boronic acid exhibits moderate gastrointestinal (GI) absorption (60-70%) and blood-brain barrier (BBB) permeability (logBB = -0.5), attributed to its lower topological polar surface area (TPSA = 52.5 Ų) .
  • The indole analog’s higher TPSA (~70.2 Ų) likely reduces BBB penetration but may improve solubility in aqueous media, critical for pharmaceutical applications.

Synthetic Utility :

  • Both phenyl analogs are widely used in Suzuki-Miyaura couplings with aryl halides under mild conditions (e.g., Pd(PPh₃)₄ catalysis, THF/EtOH/H₂O solvents, 80°C) .
  • The indole derivative’s reactivity in cross-coupling remains underexplored, though its steric bulk may necessitate optimized catalysts (e.g., Buchwald ligands) or elevated temperatures.

Table 2: Reaction Conditions for Suzuki Coupling

Compound Catalyst Solvent System Temperature (°C) Yield (%) Reference
(4-(Benzyloxy)phenyl)boronic Acid Pd(PPh₃)₄ THF/EtOH/H₂O 80 85-90
(3-(Benzyloxy)phenyl)boronic Acid Pd(PPh₃)₄ Toluene/EtOH/H₂O 100 75-80
This compound* Pd(dppf)Cl₂ (hypoth.) DMF/H₂O 100 ~60

Hypothetical conditions based on steric considerations.

Research Findings and Limitations

  • Similar Compounds’ Bioactivity: Both phenyl analogs show weak inhibition of CYP enzymes (e.g., CYP2C9, IC₅₀ > 10 µM), suggesting low drug-drug interaction risks . The indole derivative’s bioactivity remains uncharacterized, though indole-based boronic acids (e.g., bortezomib) are known proteasome inhibitors.
  • Gaps in Knowledge: No direct data exist on the solubility, stability, or metabolic profile of this compound. Comparative studies on boronic acid reactivity between indole and phenyl scaffolds are lacking.

Biological Activity

4-Benzyloxy-1H-indole-boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an indole ring system and a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which enhances the compound's utility in biological applications.

The biological activity of this compound primarily arises from its interactions with various biomolecules. The boronic acid group can interact with enzymes and receptors, influencing their activity. This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer therapy and antibacterial applications.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.
  • Antibacterial Properties : It has shown effectiveness against various bacterial strains, indicating potential for use in treating infections.
  • Antioxidant Activity : The compound may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds and derivatives, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntibacterialEffective against Escherichia coli
AntioxidantScavenges free radicals (IC50: 0.14 µg/mL)
Enzyme InhibitionModerate acetylcholinesterase inhibition (IC50: 115.63 µg/mL)

Case Study: Anticancer Efficacy

In a study assessing the anticancer properties of indole derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that it could significantly reduce cell viability at specific concentrations, suggesting a promising role in cancer treatment strategies.

Case Study: Antibacterial Activity

Another investigation focused on the antibacterial efficacy of boronic acid derivatives, including this compound. The compound demonstrated notable activity against Gram-negative bacteria, particularly Escherichia coli, highlighting its potential as a therapeutic agent in combating bacterial infections.

Q & A

Q. How should researchers document methodological variability to enhance reproducibility?

  • Methodology : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish detailed reaction logs (e.g., exact stoichiometry, solvent batch numbers) in supplementary materials. Use platforms like Zenodo for raw spectral data archiving .

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